6β-Hydroxyfluoxymesterone
Description
6β-Hydroxyfluoxymesterone (CAS No. 88936-08-7) is a hydroxylated metabolite of the synthetic anabolic steroid Fluoxymesterone (CAS No. 76-43-7). Its molecular formula is C₂₀H₂₉FO₄, distinguishing it from the parent compound by the addition of a hydroxyl (-OH) group at the 6β position . Structurally, it retains the core androstane skeleton with a fluorine atom at C9 and a methyl group at C17, common features of fluoxymesterone derivatives .
While its pharmacological profile remains less characterized compared to Fluoxymesterone, its structural modifications likely influence solubility, receptor binding, and metabolic pathways.
Properties
Molecular Formula |
C20H29FO4 |
|---|---|
Molecular Weight |
352.44 |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluoxymesterone (Parent Compound)
Key Differences :
- Molecular Formula : C₂₀H₂₉FO₃ (vs. C₂₀H₂₉FO₄ for 6β-Hydroxyfluoxymesterone) .
- Functional Groups : Lacks the 6β-hydroxyl group, reducing polarity and hydrogen-bonding capacity.
- Pharmacological Use : Clinically used for testosterone replacement and treating anemia due to its anabolic effects .
- Metabolism : this compound is a primary metabolite, formed via hepatic cytochrome P450-mediated hydroxylation .
Research Findings :
9α-Fluoro-17α-methyl-4-androsten-3α,6β,11β,17β-tetra-ol (NMIAD616)
Key Differences :
Research Implications :
6β-Testosterone Enanthate
Key Differences :
Pharmacokinetic Contrast :
6β-Hydroxy Dexamethasone
Key Differences :
- Core Structure : A glucocorticoid derivative with a pregnane skeleton (C21) vs. the androstane backbone (C19) of this compound .
- Functional Groups : Contains a 6β-hydroxyl group but also a fluorine atom at C9 and a 16α-methyl group, directing anti-inflammatory rather than anabolic activity .
Comparative Data Table
Research and Clinical Implications
- Metabolic Pathways : The 6β-hydroxylation of Fluoxymesterone may reduce its androgenic potency or generate unique bioactive metabolites requiring further study .
- Analytical Challenges : Differentiation from analogs (e.g., 6β-Hydroxy Dexamethasone) requires advanced techniques like GC-MS or HPLC, as structural similarities complicate detection .
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